ナフトピジル塩酸塩

概要

説明

Naftopidil hydrochloride is a selective alpha1-adrenoceptor antagonist . It has been used for the treatment of lower urinary tract symptoms (LUTS) suggestive of benign prostatic hyperplasia (BPH) . It shows an affinity to α1D-adrenoceptor subtype in addition to a high affinity to α1A-adrenoceptor .

Synthesis Analysis

Naftopidil can be prepared by a two-step route starting with α-naphthol . A systematic synthesis of a 6-component organic-salt alloy of naftopidil with hydroxy-substituted benzoic acids has been reported .Molecular Structure Analysis

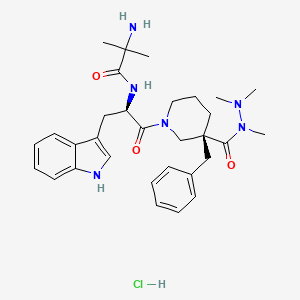

The molecular formula of Naftopidil hydrochloride is C24H29ClN2O3. Its average mass is 428.952 Da and its monoisotopic mass is 428.186676 Da .Chemical Reactions Analysis

A flow injection method has been proposed for the determination of naftopidil based upon the oxidation by potassium permanganate in a sulfuric acid medium and sensitized by formaldehyde and formic acid .Physical And Chemical Properties Analysis

The solid-liquid equilibrium of naftopidil dissolved in the binary co-solvent mixtures of (n-propanol + water), (ethanol + water), (isopropanol + water) and (DMSO + water) was acquired using a saturation shake-flask technique .科学的研究の応用

α1-アドレナリン受容体との相互作用

ナフトピジル塩酸塩は、α1-アドレナリン受容体 (α1-AR) と相互作用することが判明しており、これは薬物の作用機序を明らかにし、新しいリードを開発するために特に重要です . この相互作用は、中枢神経系と末梢神経系の両方に存在するα1-ARが、特に心臓血管系と下部尿路の平滑筋組織の収縮に重要な役割を果たすため、重要です .

固定化α1-アドレナリン受容体への結合

ナフトピジル塩酸塩は、ゾーン溶出により固定化されたα1-アドレナリン受容体に結合することが判明しています . この結合は、薬物と受容体の相互作用を理解するのに役立つため、重要です .

高血圧の治療

ナフトピジル塩酸塩が結合するα1-アドレナリン受容体は、高血圧の治療に治療の可能性を秘めています . これは、ナフトピジル塩酸塩を高血圧治療の潜在的な候補にするものです。

4. 下部尿路症状の治療 ナフトピジル塩酸塩は、良性前立腺肥大症 (BPH) に関連する下部尿路症状 (LUTS) の患者に広く処方されています . 膀胱容量の改善が報告されています .

ストレス性尿失禁の治療

ナフトピジル塩酸塩が相互作用するα1-アドレナリン受容体は、ストレス性尿失禁の治療に治療の可能性を秘めています . これは、ナフトピジル塩酸塩がこの状態の治療に使用できることを示唆しています。

排尿反射の調節

ナフトピジル塩酸塩は、介在ニューロンにおける抑制メカニズムによって、排尿反射を洗練された方法で調節することが判明しています . これは、排尿に関連する状態の管理に適した候補にするものです。

作用機序

Target of Action

Naftopidil hydrochloride is a selective alpha-1 adrenoceptor antagonist . It has a high affinity for the alpha-1A and alpha-1D adrenoceptor subtypes . These receptors are primarily found in the smooth muscle of the prostate and bladder neck, and their blockade leads to relaxation of these muscles .

Mode of Action

Naftopidil hydrochloride competitively inhibits alpha-1 adrenoceptor-mediated contractions induced by noradrenaline . This results in the relaxation of the smooth muscle in the prostate and bladder neck, thereby improving urine flow and reducing the symptoms of benign prostatic hyperplasia .

Biochemical Pathways

It is known that the drug’s primary action is the blockade of alpha-1 adrenoceptors, which leads to the relaxation of smooth muscle in the prostate and bladder neck

Pharmacokinetics

The pharmacokinetics of Naftopidil hydrochloride have been studied in patients with hepatic dysfunction . The half-life of the drug was found to be significantly increased in these patients, with a mean half-life of 16.6 hours compared to 5.4 hours in healthy controls . The absolute bioavailability in patients with hepatic dysfunction was also significantly higher . These findings suggest that in patients with severe hepatic impairment or evidence for marked changes in hepatic blood flow, the dose of Naftopidil hydrochloride may require adjustment .

Result of Action

The primary result of Naftopidil hydrochloride’s action is the relaxation of the smooth muscle in the prostate and bladder neck, leading to improved urine flow and reduced symptoms of benign prostatic hyperplasia . This effect is achieved through the drug’s antagonistic action on alpha-1 adrenoceptors .

Action Environment

The action of Naftopidil hydrochloride can be influenced by various environmental factors. For instance, the presence of hepatic dysfunction can significantly alter the pharmacokinetics of the drug, potentially requiring dose adjustments

Safety and Hazards

将来の方向性

While well-designed, randomized studies are lacking and the optimal dosage of naftopidil is not always completely determined, previous reports have shown that naftopidil has superior efficacy to a placebo and comparable efficacy to other α1-blockers such as tamsulosin . Future studies are needed to determine why the naftopidil treatment lowered BP in HT patients, compared with NT patients .

特性

IUPAC Name |

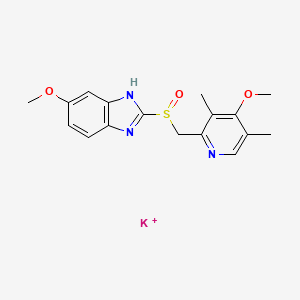

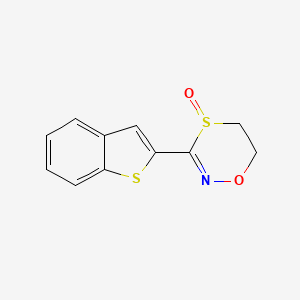

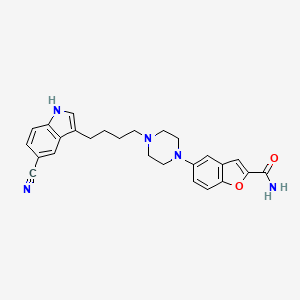

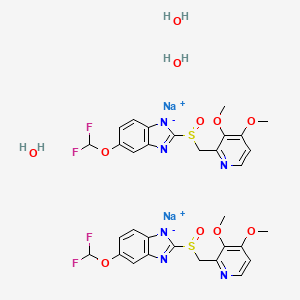

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3.ClH/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23;/h2-12,20,27H,13-18H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAAEWMEVIOHTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57149-08-3 | |

| Record name | 1-Piperazineethanol, 4-(2-methoxyphenyl)-α-[(1-naphthalenyloxy)methyl]-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57149-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。